2-Methylbenzenethiol

描述

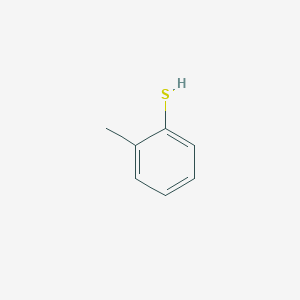

Structure

3D Structure

属性

IUPAC Name |

2-methylbenzenethiol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8S/c1-6-4-2-3-5-7(6)8/h2-5,8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXUNZSDDXMPKLP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8047135 | |

| Record name | 2-Methylbenzenethiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8047135 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

124.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless to pale yellow liquid; [Merck Index] Very offensive odor; [CHEMINFO] Liquid with a stench; mp = 10-12 deg C; [Alfa Aesar MSDS], Liquid, colourless to pale yellow liquid with disagreeable odour | |

| Record name | 2-Thiocresol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3170 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 2-Methylbenzenethiol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029634 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | o-Toluenethiol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/134/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

195 °C, 194.00 to 196.00 °C. @ 760.00 mm Hg | |

| Record name | 2-THIOCRESOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2022 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2-Methylbenzenethiol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029634 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Flash Point |

64 °C | |

| Record name | 2-Thiocresol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3170 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

Sol in alcohol, ether; insol in water | |

| Record name | 2-THIOCRESOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2022 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.041 @ 20 °C/4 °C, 1.054-1.059 | |

| Record name | 2-THIOCRESOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2022 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | o-Toluenethiol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/134/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Vapor Pressure |

0.81 [mmHg], 0.816 mm Hg at 25 °C | |

| Record name | 2-Thiocresol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3170 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 2-THIOCRESOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2022 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

CAS No. |

137-06-4 | |

| Record name | 2-Methylbenzenethiol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=137-06-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Thiocresol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000137064 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | o-Toluenethiol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=80655 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzenethiol, 2-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Methylbenzenethiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8047135 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Toluene-2-thiol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.797 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | O-TOLUENETHIOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6FU2EGI4VS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2-THIOCRESOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2022 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2-Methylbenzenethiol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029634 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

15 °C | |

| Record name | 2-THIOCRESOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2022 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2-Methylbenzenethiol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029634 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

2-Methylbenzenethiol chemical properties and structure

An In-depth Technical Guide to 2-Methylbenzenethiol: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, also known as o-thiocresol or 2-methylthiophenol, is an organosulfur compound with significant applications in various fields, including proteomics research and as a flavoring agent.[1][2] Its distinct chemical properties, stemming from the presence of a thiol group and a methyl-substituted benzene (B151609) ring, make it a versatile building block in organic synthesis. This guide provides a comprehensive overview of the chemical and physical properties, structural information, and key analytical and synthetic methodologies related to this compound.

Chemical Structure and Identification

This compound is an aromatic thiol where a thiol group (-SH) and a methyl group (-CH₃) are attached to a benzene ring at positions 1 and 2, respectively.

dot graph 2_Methylbenzenethiol_Structure { layout=neato; node [shape=plaintext, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

// Define nodes for atoms C1 [label="C", pos="0,1.5!"]; C2 [label="C", pos="-1.3,-0.75!"]; C3 [label="C", pos="-0.81,-2.0!"]; C4 [label="C", pos="0.81,-2.0!"]; C5 [label="C", pos="1.3,-0.75!"]; C6 [label="C", pos="0,0!"]; S1 [label="S", pos="2.5,0!"]; H_S [label="H", pos="3.2,0.75!"]; C_Me [label="C", pos="-2.5,-1.5!"]; H1_Me [label="H", pos="-3.2,-0.75!"]; H2_Me [label="H", pos="-2.5,-2.5!"]; H3_Me [label="H", pos="-1.8,-1.5!"]; H1 [label="H", pos="0,2.5!"]; H3 [label="H", pos="-1.3,-3.0!"]; H4 [label="H", pos="1.3,-3.0!"]; H5 [label="H", pos="2.2,-1.25!"];

// Define edges for bonds C1 -- C6 [label=""]; C2 -- C3 [label=""]; C3 -- C4 [label=""]; C4 -- C5 [label=""]; C5 -- C6 [label=""]; C6 -- C1 [label=""]; C6 -- S1 [label=""]; S1 -- H_S [label=""]; C2 -- C_Me [label=""]; C_Me -- H1_Me [label=""]; C_Me -- H2_Me [label=""]; C_Me -- H3_Me [label=""]; C1 -- H1 [label=""]; C3 -- H3 [label=""]; C4 -- H4 [label=""]; C5 -- H5 [label=""];

// Benzene ring double bonds C1 -- C2 [style=double, len=1.5]; C3 -- C4 [style=double, len=1.5]; C5 -- C6 [style=double, len=1.5]; } /**

-

Chemical structure of this compound. */

Table 1: Compound Identification

| Identifier | Value |

| IUPAC Name | This compound[3] |

| Synonyms | o-Thiocresol, 2-Methylthiophenol, o-Toluenethiol[1][3] |

| CAS Number | 137-06-4[1][3] |

| Molecular Formula | C₇H₈S[1][3] |

| Molecular Weight | 124.20 g/mol [1] |

| InChI | InChI=1S/C7H8S/c1-6-4-2-3-5-7(6)8/h2-5,8H,1H3[3][4] |

| InChIKey | LXUNZSDDXMPKLP-UHFFFAOYSA-N[3][4] |

| SMILES | Cc1ccccc1S |

| EC Number | 205-276-8 |

| PubChem CID | 8712[3] |

Physicochemical Properties

This compound is a clear, colorless to pale yellow liquid with a characteristic disagreeable, meaty, and sulfurous odor.[5] It is insoluble in water but soluble in organic solvents like alcohol and ether.[3]

Table 2: Physical and Chemical Properties

| Property | Value | Reference(s) |

| Appearance | Clear colorless to pale yellow liquid | [5][6] |

| Odor | Disagreeable, meaty, sulfurous, onion-like | [5][7] |

| Melting Point | 10-12 °C | [5][8] |

| Boiling Point | 195 °C | [5][8] |

| Density | 1.054 g/mL at 25 °C | [5][8] |

| Refractive Index (n20/D) | 1.578 | [5][8] |

| Flash Point | 63 °C (145.4 °F) | [3] |

| pKa | 6.64 at 25 °C | [3][5] |

| Water Solubility | Insoluble | [3][5] |

| LogP | 2.98 | [5] |

Experimental Protocols

Synthesis

The synthesis of aryl thiols like this compound can be achieved through several established methods. Below are generalized protocols for two common approaches.

Method 1: From Diazonium Salts

This classic method involves the diazotization of the corresponding aniline (B41778) (o-toluidine) followed by reaction with a sulfur-containing nucleophile.

-

General workflow for synthesis from diazonium salt. */

-

Diazotization of o-Toluidine : o-Toluidine is dissolved in a cold aqueous solution of a strong acid, such as hydrochloric acid. The solution is cooled to 0-5 °C, and a solution of sodium nitrite (B80452) is added dropwise while maintaining the low temperature to form the o-tolyl diazonium chloride.

-

Xanthate Formation : The cold diazonium salt solution is then slowly added to a solution of potassium ethyl xanthate. This reaction forms an intermediate, o-tolyl ethyl xanthate.

-

Hydrolysis : The crude o-tolyl ethyl xanthate is hydrolyzed, typically by heating with a strong base like potassium hydroxide (B78521) in an alcoholic solvent. This step cleaves the xanthate ester to yield the thiolate salt.

-

Work-up and Purification : The reaction mixture is cooled, and the thiolate is protonated by acidification with a mineral acid. The resulting crude this compound is then purified, commonly by steam distillation or vacuum distillation.

Method 2: Thiophenol Synthesis from Phenols (via Thiocarbamate Rearrangement)

This method provides an alternative route starting from the corresponding phenol (B47542) (o-cresol).

-

O-Aryl Thiocarbamate Formation : o-Cresol is reacted with an N,N-dialkylthiocarbamoyl chloride (e.g., N,N-dimethylthiocarbamoyl chloride) in the presence of a base to form the O-aryl thiocarbamate.

-

Thermal Rearrangement (Newman-Kwart Rearrangement) : The O-aryl thiocarbamate is heated to a high temperature (typically >250 °C), causing it to rearrange to the more thermodynamically stable S-aryl thiocarbamate.

-

Hydrolysis : The S-aryl thiocarbamate is then hydrolyzed with a strong base (e.g., KOH or LiAlH₄) to yield this compound after acidic work-up.

Analytical Characterization

The identity and purity of this compound are typically confirmed using a combination of spectroscopic and chromatographic methods.

-

Logical workflow for analytical characterization. */

-

Gas Chromatography-Mass Spectrometry (GC-MS) : GC is used to separate the compound from any impurities, and its retention time is characteristic. The coupled mass spectrometer provides the mass-to-charge ratio (m/z) of the molecular ion and its fragmentation pattern, which serves as a molecular fingerprint. The molecular ion peak for this compound would be at m/z = 124. Common fragments would arise from the loss of a hydrogen atom (m/z = 123) or the cleavage of the C-S bond.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy :

-

¹H NMR : The proton NMR spectrum provides information about the chemical environment of the hydrogen atoms. For this compound, one would expect to see a singlet for the methyl protons (CH₃), a singlet for the thiol proton (SH), and a complex multiplet pattern for the four aromatic protons on the benzene ring.

-

¹³C NMR : The carbon NMR spectrum shows distinct signals for each unique carbon atom. One would expect to see signals for the methyl carbon, the four different aromatic carbons, and the carbon atom bonded to the sulfur.

-

-

Infrared (IR) Spectroscopy : IR spectroscopy is used to identify the functional groups present in the molecule. Key characteristic absorption bands for this compound include the S-H stretching vibration (typically a weak band around 2550 cm⁻¹), aromatic C-H stretching (around 3000-3100 cm⁻¹), and aromatic C=C stretching (around 1450-1600 cm⁻¹).[9]

Safety and Handling

This compound is classified as a hazardous substance. It is harmful if swallowed and causes skin irritation and serious eye irritation.[10] It may also cause respiratory irritation.[10]

Table 3: GHS Hazard Information

| Hazard Class | Hazard Statement |

| Skin Irritation | H315: Causes skin irritation |

| Eye Irritation | H319: Causes serious eye irritation |

| STOT SE 3 | H335: May cause respiratory irritation |

Precautionary Measures:

-

Handling : Use only outdoors or in a well-ventilated area. Avoid breathing vapors or mist. Wash skin thoroughly after handling. Wear protective gloves, eye protection, and face protection.

-

Storage : Store in a well-ventilated place. Keep the container tightly closed.

-

First Aid :

-

If on skin : Wash with plenty of soap and water.

-

If in eyes : Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

If inhaled : Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.

-

Applications

This compound serves as a useful reagent in several areas:

-

Proteomics Research : It is utilized as a thiol compound in proteomics studies.[1][2]

-

Organic Synthesis : It acts as a precursor and building block for more complex molecules. It is used as a reagent for molecular modeling and in the preparation of 4-hydroxy-5,6-dihydropyrones, which have been investigated as potential inhibitors of HIV protease.[7]

-

Flavor and Fragrance : Due to its strong, meaty, and sulfurous odor, it is used in trace amounts as a flavoring agent in the food industry.[3][5] It has been reported to be found in coffee.[5]

Conclusion

This compound is a well-characterized aromatic thiol with a range of applications. Its synthesis and analysis rely on standard organic chemistry techniques. A thorough understanding of its physicochemical properties and adherence to strict safety protocols are essential for its effective and safe use in research and development.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. scbt.com [scbt.com]

- 3. 2-Thiocresol | C7H8S | CID 8712 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound(137-06-4) 1H NMR spectrum [chemicalbook.com]

- 5. benchchem.com [benchchem.com]

- 6. This compound(137-06-4) IR2 spectrum [chemicalbook.com]

- 7. This compound | 137-06-4 [chemicalbook.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Benzenethiol, 2-methyl- [webbook.nist.gov]

- 10. documents.thermofisher.com [documents.thermofisher.com]

o-Thiocresol CAS number and molecular weight

An In-depth Technical Guide to o-Thiocresol for Researchers and Drug Development Professionals

This guide provides a comprehensive overview of o-thiocresol (2-methylbenzenethiol), a versatile organosulfur compound. It is intended for researchers, scientists, and professionals in drug development who are interested in the chemical properties, synthesis, and applications of this compound.

Core Properties of o-Thiocresol

o-Thiocresol, also known as this compound or o-toluenethiol, is a colorless to pale yellow liquid with a strong, unpleasant odor.[1] It is a key intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.[2]

Quantitative Data Summary

The following table summarizes the key quantitative data for o-thiocresol:

| Property | Value |

| CAS Number | 137-06-4[3][4][5][6] |

| Molecular Formula | C₇H₈S[3][4][6] |

| Molecular Weight | 124.20 g/mol [1][3][4][5] |

| Melting Point | 15 °C[1][7] |

| Boiling Point | 194-196 °C at 760 mmHg |

| Flash Point | 63.89 °C (147.00 °F)[1] |

| Density | 1.055 - 1.060 g/cm³ at 20 °C |

| Refractive Index | 1.5790 - 1.5820 at 20 °C[4][8] |

| Solubility | Insoluble in water; soluble in alcohol and ether.[1][7] |

Synthesis of o-Thiocresol

A common and effective method for the synthesis of thiophenols, including o-thiocresol, is through the Newman-Kwart rearrangement.[1][3][9][10] This reaction involves the intramolecular migration of an aryl group from an O-aryl thiocarbamate to the sulfur atom, forming an S-aryl thiocarbamate, which is then hydrolyzed to the corresponding thiophenol.[3]

Experimental Protocol: Synthesis via Newman-Kwart Rearrangement

This protocol outlines the general steps for the synthesis of o-thiocresol starting from o-cresol (B1677501).

Step 1: Formation of O-Aryl Thiocarbamate

-

To a solution of o-cresol in a suitable aprotic solvent (e.g., dimethylformamide), add an equimolar amount of a strong base (e.g., sodium hydride) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

-

Stir the mixture at room temperature for 30 minutes to ensure complete deprotonation of the phenol.

-

Add an equimolar amount of N,N-dimethylthiocarbamoyl chloride to the reaction mixture.

-

Stir the reaction at room temperature for 12-24 hours or until the reaction is complete, as monitored by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude O-(o-tolyl) dimethylthiocarbamate.

-

Purify the crude product by column chromatography or recrystallization.

Step 2: Newman-Kwart Rearrangement

-

Heat the purified O-(o-tolyl) dimethylthiocarbamate at high temperatures (typically 200-300 °C) in a high-boiling point solvent (e.g., diphenyl ether) or neat.[3] Microwave irradiation can also be utilized to facilitate the reaction under milder conditions.[1]

-

Monitor the progress of the rearrangement by TLC or GC-MS.

-

Once the rearrangement is complete, cool the reaction mixture to room temperature.

-

If a solvent was used, remove it under reduced pressure. The resulting product is S-(o-tolyl) dimethylthiocarbamate.

Step 3: Hydrolysis to o-Thiocresol

-

Dissolve the S-(o-tolyl) dimethylthiocarbamate in a suitable solvent such as methanol (B129727) or ethanol.

-

Add an excess of a strong base, such as sodium hydroxide (B78521) or potassium hydroxide, as an aqueous solution.

-

Reflux the mixture for several hours until the hydrolysis is complete (monitored by TLC).

-

Cool the reaction mixture to room temperature and acidify with a mineral acid (e.g., hydrochloric acid) to a pH of approximately 1-2.

-

Extract the o-thiocresol with an organic solvent (e.g., diethyl ether).

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude o-thiocresol by distillation under reduced pressure.

References

- 1. Newman-Kwart Rearrangement | Chem-Station Int. Ed. [en.chem-station.com]

- 2. ortho-thiocresol, 137-06-4 [thegoodscentscompany.com]

- 3. Newman–Kwart rearrangement - Wikipedia [en.wikipedia.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. US3331205A - Preparation of chlorothiophenols - Google Patents [patents.google.com]

- 6. B22460.22 [thermofisher.com]

- 7. 2-Thiocresol | C7H8S | CID 8712 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. o-Thiocresol, 98% 5 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 9. Newman-Kwart Rearrangement [organic-chemistry.org]

- 10. research.ed.ac.uk [research.ed.ac.uk]

Synthesis of 2-Methylbenzenethiol from o-Toluidine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2-methylbenzenethiol, also known as o-thiocresol, from o-toluidine (B26562). The primary and most established method for this transformation is the Leuckart thiophenol reaction. This guide will detail the underlying chemistry, provide a comprehensive experimental protocol, and present relevant quantitative data for this synthesis.

Introduction

This compound is a valuable organosulfur compound utilized as a building block in the synthesis of various pharmaceuticals, agrochemicals, and specialty chemicals. Its synthesis from the readily available starting material, o-toluidine, is a key process for its industrial and laboratory-scale production. The Leuckart thiophenol reaction offers a reliable pathway for this conversion.[1] This reaction proceeds through the diazotization of the primary aromatic amine (o-toluidine) to form a diazonium salt, which is then reacted with a xanthate salt, typically potassium ethyl xanthate. The resulting aryl xanthate is subsequently hydrolyzed to yield the desired thiophenol.

Reaction Pathway

The synthesis of this compound from o-toluidine via the Leuckart thiophenol reaction can be summarized in the following three main stages:

-

Diazotization of o-Toluidine: o-Toluidine is treated with a nitrous acid source, typically generated in situ from sodium nitrite (B80452) and a strong mineral acid like hydrochloric acid, at low temperatures to form the o-tolyldiazonium chloride.

-

Formation of the Aryl Xanthate: The diazonium salt solution is then reacted with potassium ethyl xanthate. The xanthate displaces the diazonium group to form S-(2-methylphenyl) O-ethyl dithiocarbonate.

-

Hydrolysis of the Aryl Xanthate: The intermediate aryl xanthate is hydrolyzed, usually under basic conditions, to yield this compound.

Caption: Reaction pathway for the synthesis of this compound.

Experimental Protocols

The following is a detailed experimental protocol adapted from the well-established procedure for the synthesis of m-thiocresol, with modifications suitable for the synthesis of this compound from o-toluidine.[2]

Materials and Reagents

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| o-Toluidine | 107.15 | 80.4 g (80.0 mL) | 0.75 |

| Concentrated Hydrochloric Acid (~37%) | 36.46 | 150 mL | ~1.8 |

| Sodium Nitrite | 69.00 | 55 g | 0.8 |

| Potassium Ethyl Xanthate | 160.30 | 140 g | 0.87 |

| Potassium Hydroxide (B78521) | 56.11 | 175 g | 3.12 |

| 95% Ethanol (B145695) | 46.07 | 500 mL | - |

| Diethyl Ether | 74.12 | As needed | - |

| Anhydrous Calcium Chloride | 110.98 | As needed | - |

| 6 N Sulfuric Acid | 98.08 | As needed | - |

| Zinc Dust | 65.38 | 2 g | - |

Step-by-Step Procedure

Part 1: Diazotization of o-Toluidine

-

In a 1-liter flask equipped with a mechanical stirrer and a thermometer, place 150 mL of concentrated hydrochloric acid and 150 g of crushed ice.

-

Cool the mixture in an ice-salt bath.

-

Slowly add 80.4 g (0.75 mol) of o-toluidine to the cold acid solution with continuous stirring.

-

Once the o-toluidine has been added, cool the mixture to 0°C.

-

Prepare a solution of 55 g (0.8 mol) of sodium nitrite in 125 mL of water and cool it.

-

Slowly add the cold sodium nitrite solution to the o-toluidine hydrochloride suspension, ensuring the temperature is maintained below 4°C. This process should take approximately 30-45 minutes.

Part 2: Formation of S-(2-Methylphenyl) O-Ethyl Dithiocarbonate

-

In a separate 2-liter flask equipped with a thermometer, dropping funnel, and stirrer, dissolve 140 g of potassium ethyl xanthate in 180 mL of water.

-

Warm this solution to 40-45°C.

-

Slowly add the cold diazonium salt solution from Part 1 to the warm potassium ethyl xanthate solution over a period of about 2 hours, maintaining the temperature between 40-45°C.

-

After the addition is complete, continue stirring at this temperature for an additional 30 minutes to ensure the complete decomposition of the intermediate.

-

A red, oily layer of S-(2-methylphenyl) O-ethyl dithiocarbonate will separate.

-

Separate the oily layer and extract the aqueous layer twice with 100 mL portions of diethyl ether.

-

Combine the oil and the ether extracts. Wash the combined organic phase once with 100 mL of 10% sodium hydroxide solution, followed by several washes with water until the washings are neutral to litmus.

-

Dry the ether solution over anhydrous calcium chloride and then remove the ether by distillation.

Part 3: Hydrolysis to this compound

-

Dissolve the crude S-(2-methylphenyl) O-ethyl dithiocarbonate in 500 mL of 95% ethanol in a flask equipped with a reflux condenser.

-

Bring the solution to a boil and then remove the heat source.

-

Slowly add 175 g of potassium hydroxide pellets to the hot solution. The addition should be controlled to maintain a gentle boiling.

-

Reflux the mixture for approximately 8 hours, or until a sample is completely soluble in water.

-

Distill off approximately 400 mL of the ethanol.

-

Dissolve the residue in a minimum amount of water (about 500 mL).

-

Extract the aqueous solution with three 100 mL portions of diethyl ether to remove any non-acidic impurities; discard the ether extracts.

-

Strongly acidify the aqueous solution with 6 N sulfuric acid (approximately 625-650 mL) until it is acidic to Congo red paper.

-

Transfer the acidified solution to a 3-liter flask, add 2 g of zinc dust, and steam distill the mixture.

-

The this compound will distill as a lower oily layer. Separate this layer.

-

Extract the aqueous layer of the distillate with three 100 mL portions of diethyl ether and add these extracts to the separated oil.

-

Dry the combined product and ether extracts with a suitable drying agent (e.g., anhydrous magnesium sulfate).

-

Remove the ether by distillation and then distill the residue under reduced pressure to obtain pure this compound.

Quantitative Data

The following table summarizes the typical quantitative data for the synthesis of a thiocresol using the Leuckart reaction, based on the protocol for the meta-isomer. Yields for the ortho-isomer are expected to be in a similar range.[2]

| Parameter | Value |

| Starting Material | o-Toluidine |

| Moles of Starting Material | 0.75 mol |

| Theoretical Yield of this compound | 93.15 g |

| Typical Reported Yield Range (for m-isomer) | 63-75% |

| Expected Yield of this compound | 59-69 g |

| Boiling Point of this compound | 194-195 °C |

Experimental Workflow and Logic

The overall experimental workflow can be visualized as a sequence of distinct modules, each with its own set of operations and checkpoints.

Caption: A stepwise experimental workflow for the synthesis.

Safety Considerations

-

o-Toluidine is toxic and a suspected carcinogen. Handle with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, and work in a well-ventilated fume hood.

-

Diazonium salts can be explosive when dry. They should be kept in solution and at low temperatures at all times.

-

This compound has a strong, unpleasant odor. All manipulations should be carried out in a fume hood.

-

The reaction of potassium hydroxide with ethanol is exothermic. Add the pellets slowly to control the reaction.

-

Standard laboratory safety procedures should be followed throughout the synthesis.

This guide provides a comprehensive framework for the synthesis of this compound from o-toluidine. Researchers should always consult relevant safety data sheets (SDS) and perform a thorough risk assessment before commencing any experimental work.

References

Spectroscopic data for 2-Methylbenzenethiol (NMR, IR, Mass Spec)

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the key spectroscopic data for 2-Methylbenzenethiol (also known as o-toluenethiol), a compound of interest in various chemical and pharmaceutical research domains. The following sections present detailed Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside experimental protocols and visual representations to facilitate a deeper understanding of its structural characteristics.

Molecular Structure and Spectroscopic Analysis Workflow

The structural analysis of this compound involves a multi-faceted spectroscopic approach. The general workflow, from sample preparation to data interpretation, is outlined below.

An In-depth Technical Guide to the Physical Properties of 2-Methylthiophenol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of 2-Methylthiophenol (also known as 2-Thiocresol). The information is curated for professionals in research and development, offering quantitative data, standard experimental methodologies, and logical workflows to facilitate a deeper understanding of this compound for its application in scientific and pharmaceutical contexts.

Core Physical and Chemical Properties

2-Methylthiophenol is an organosulfur compound with the chemical formula C₇H₈S.[1] It is also referred to by several synonyms, including 2-Methylbenzenethiol, o-Toluenethiol, and 2-Thiocresol.[1][2] The compound presents as a colorless to pale yellow liquid with a characteristic strong, disagreeable, or stench-like odor.[1][3]

The key physical properties of 2-Methylthiophenol are summarized in the table below for easy reference and comparison.

| Property | Value | Units | Reference(s) |

| Molecular Formula | C₇H₈S | - | [1][4] |

| Molecular Weight | 124.20 | g/mol | [2] |

| Melting Point | 10 - 15 | °C | [1][2][4] |

| Boiling Point | 194 - 195 | °C (at 760 mmHg) | [1][4] |

| Density | 1.054 | g/cm³ (at 25 °C) | [2] |

| Refractive Index | 1.578 | (at 20 °C) | [3] |

| pKa | 6.64 | (at 25-26 °C) | [1][3] |

| Flash Point | 64 | °C | [1] |

| Solubility | Insoluble in water; Soluble in alcohol and ether. | - | [1] |

| Dipole Moment | 1.01 | D | [4] |

Experimental Protocols for Property Determination

Detailed experimental protocols for determining the physical properties of 2-Methylthiophenol are not available in the provided search results. However, the following sections describe standard laboratory methodologies that are typically employed for such characterizations.

-

Melting Point: The melting point can be determined using a capillary tube method with a melting point apparatus (e.g., Mel-Temp). A small, powdered sample of solidified 2-Methylthiophenol is packed into a capillary tube, which is then placed in the apparatus and heated slowly. The temperature range over which the sample melts from a solid to a liquid is recorded as the melting point. Given its low melting point, this would be performed with appropriate cooling.

-

Boiling Point: The boiling point is determined by distillation. The compound is heated in a distillation apparatus, and the temperature at which the vapor pressure of the liquid equals the atmospheric pressure, causing stable boiling and condensation, is recorded as the boiling point. For accuracy, the atmospheric pressure should be recorded and the boiling point corrected to standard pressure if necessary.

-

Density: The density can be measured using a pycnometer or a digital density meter. The mass of a known volume of the liquid is determined at a specific temperature (e.g., 25 °C), and the density is calculated by dividing the mass by the volume.

-

Refractive Index: A refractometer (e.g., an Abbé refractometer) is used to measure the refractive index. A few drops of the liquid are placed on the prism of the instrument, and the refractive index is read directly from the scale at a specified temperature (e.g., 20 °C).

-

Solubility: Qualitative solubility is determined by adding a small amount of 2-Methylthiophenol to a test tube containing the solvent (e.g., water, ethanol, diethyl ether). The mixture is agitated, and the solubility is observed visually. For quantitative analysis, a saturated solution can be prepared, and the concentration of the dissolved compound can be determined using techniques like UV-Vis spectroscopy or gas chromatography.

-

pKa: The acid dissociation constant (pKa) can be determined by potentiometric titration. A solution of 2-Methylthiophenol is titrated with a standard solution of a strong base (e.g., NaOH). The pH of the solution is monitored throughout the titration using a pH meter. The pKa is the pH at which half of the acid has been neutralized.

-

Infrared (IR) Spectroscopy: An IR spectrum is obtained using an FTIR (Fourier-transform infrared) spectrometer. A thin film of the liquid sample is placed between two salt plates (e.g., NaCl or KBr), and infrared radiation is passed through it. The resulting spectrum shows absorption bands corresponding to the vibrational frequencies of the functional groups present in the molecule.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded on an NMR spectrometer. A small amount of the sample is dissolved in a deuterated solvent (e.g., CDCl₃), and the solution is placed in an NMR tube. The spectrum provides detailed information about the chemical environment of the hydrogen and carbon atoms, which is crucial for structure elucidation.

-

Mass Spectrometry (MS): Mass spectra are obtained using a mass spectrometer, often coupled with a gas chromatograph (GC-MS). The sample is vaporized and ionized, and the resulting fragments are separated based on their mass-to-charge ratio. The mass spectrum provides the molecular weight of the compound and information about its fragmentation pattern.[1]

Visualizing Experimental and Logical Workflows

The following diagrams illustrate the logical flow of characterizing 2-Methylthiophenol and the relationship between its physical properties.

Caption: Workflow for the physical characterization of 2-Methylthiophenol.

Caption: Logical relationships between key physical properties.

References

2-Methylbenzenethiol safety data sheet and handling precautions

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methylbenzenethiol, also known as o-thiocresol or o-toluenethiol, is a thiol compound with the chemical formula CH₃C₆H₄SH. It is a versatile reagent in organic synthesis and has applications in the development of pharmaceuticals and other specialty chemicals.[1] This document provides a comprehensive technical guide on the safety data and handling precautions for this compound, designed for professionals in research and drug development. Adherence to these guidelines is critical to ensure a safe laboratory environment.

Hazard Identification and Classification

This compound is classified as a hazardous chemical under the Globally Harmonized System (GHS).[2] It is a flammable liquid and vapor and is harmful if swallowed, causing severe skin burns and eye damage.[2]

GHS Hazard Statements:

-

H226: Flammable liquid and vapor

-

H302: Harmful if swallowed[2]

-

H314: Causes severe skin burns and eye damage[2]

-

H315: Causes skin irritation[3]

-

H319: Causes serious eye irritation[3]

-

H335: May cause respiratory irritation[3]

Due to these hazards, it is imperative to handle this compound with appropriate engineering controls and personal protective equipment.

Physical and Chemical Properties

The physical and chemical properties of this compound are summarized in the table below for easy reference.

| Property | Value | Reference(s) |

| CAS Number | 137-06-4 | |

| Molecular Formula | C₇H₈S | [4] |

| Molecular Weight | 124.20 g/mol | [4] |

| Appearance | Clear, colorless to slightly yellow-brown liquid with a strong, disagreeable odor. | [1] |

| Boiling Point | 195 °C (lit.) | [1] |

| Melting Point | 10-12 °C (lit.) | [1] |

| Density | 1.054 g/mL at 25 °C (lit.) | [1] |

| Flash Point | 63 °C (145.4 °F) (lit.) | [2] |

| Refractive Index | n20/D 1.578 (lit.) | [1] |

| Solubility | Insoluble in water; soluble in alcohol and ether. | [5] |

Toxicological Data

The toxicological profile of this compound indicates significant hazards. While comprehensive human data is limited, animal studies provide critical information for risk assessment.

| Parameter | Route | Species | Value | Reference(s) |

| LD50 | Intraperitoneal | Mouse | 100 mg/kg | [5][6] |

| Acute Toxicity | Oral | - | Harmful if swallowed | [2] |

| Safety Profile | Intraperitoneal | - | Poison | [1] |

Note: Detailed experimental protocols for the determination of toxicological data are not typically provided in standard safety data sheets.

Handling and Storage Precautions

Proper handling and storage are paramount to minimize the risks associated with this compound.

Safe Handling:

-

Always handle in a well-ventilated area, preferably within a chemical fume hood.

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

-

Use non-sparking tools and take precautionary measures against static discharge.[2]

-

Avoid contact with skin, eyes, and clothing.

-

Do not eat, drink, or smoke in areas where the chemical is handled.[2]

-

Wash hands thoroughly after handling.

Storage:

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.

-

Keep away from heat, sparks, open flames, and other sources of ignition.[2]

-

Store away from incompatible materials such as strong oxidizing agents.

Caption: Workflow for the safe handling of this compound.

Personal Protective Equipment (PPE)

The selection of appropriate PPE is crucial for preventing exposure.

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.[3]

-

Skin Protection:

-

Gloves: Wear chemically resistant gloves (e.g., nitrile rubber).

-

Clothing: A lab coat or chemical-resistant apron should be worn. In cases of potential splashing, impervious clothing is recommended.[6]

-

-

Respiratory Protection: If working outside a fume hood or if exposure limits are likely to be exceeded, a NIOSH/MSHA-approved respirator with an appropriate cartridge for organic vapors should be used.[3]

First-Aid Measures

In the event of exposure, immediate action is required.

-

Inhalation: Remove the individual to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[6]

-

Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[6]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[6]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[6]

Caption: Logical workflow for emergency first-aid response to exposure.

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.

-

Specific Hazards: The substance is a flammable liquid. Vapors may form explosive mixtures with air and can travel to a source of ignition and flash back.

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[6]

Accidental Release Measures

-

Personal Precautions: Evacuate personnel to a safe area. Ensure adequate ventilation. Remove all sources of ignition. Wear appropriate personal protective equipment.[6]

-

Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.[6]

-

Methods for Cleaning Up: Absorb the spill with inert material (e.g., sand, silica (B1680970) gel, universal binder) and place it in a suitable, closed container for disposal.

Stability and Reactivity

-

Reactivity: No specific test data is available.

-

Chemical Stability: Stable under recommended storage conditions.[5]

-

Conditions to Avoid: Heat, flames, sparks, and other sources of ignition. Exposure to air and direct sunlight.[5]

-

Incompatible Materials: Strong oxidizing agents and strong bases.

-

Hazardous Decomposition Products: Under fire conditions, may produce carbon monoxide, carbon dioxide, and sulfur oxides.

Disposal Considerations

Disposal of this compound and its containers must be in accordance with all applicable federal, state, and local regulations. Contact a licensed professional waste disposal service to dispose of this material.

Conclusion

This compound is a valuable chemical for research and development but possesses significant hazards. A thorough understanding and strict implementation of the safety and handling precautions outlined in this guide are essential for mitigating risks. By prioritizing safety through proper engineering controls, personal protective equipment, and emergency preparedness, professionals can handle this substance responsibly and maintain a safe working environment.

References

- 1. This compound | 137-06-4 [chemicalbook.com]

- 2. synerzine.com [synerzine.com]

- 3. 4-Methylbenzenethiol | C7H8S | CID 7811 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. clearsynth.com [clearsynth.com]

- 5. 2-Thiocresol | C7H8S | CID 8712 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. ortho-thiocresol, 137-06-4 [thegoodscentscompany.com]

The Discovery and Synthesis of o-Thiocresol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

o-Thiocresol, systematically named 2-methylbenzenethiol, is an organosulfur compound with a distinctive, pungent odor. As a member of the thiophenol family, it has been a subject of chemical interest for over a century. This technical guide provides an in-depth exploration of the discovery and historical synthesis of o-thiocresol, offering detailed experimental protocols and quantitative data for the scientific community. The historical context of its discovery is crucial for understanding the evolution of synthetic methodologies for aromatic thiols, a class of compounds with significant applications in pharmaceuticals, agrochemicals, and materials science.

The Pioneering Synthesis: Leuckart's Contribution

The first documented synthesis of aromatic thiols, including the ortho-isomer of thiocresol, is attributed to the German chemist Rudolf Leuckart. In his seminal 1890 publication in the Journal für Praktische Chemie, Leuckart detailed a novel method for the preparation of these compounds, now famously known as the Leuckart thiophenol reaction.[1][2][3] This reaction represented a significant advancement in organic synthesis, providing a reliable route to aromatic thiols from readily available aromatic amines.

The core of Leuckart's method involves the diazotization of an aromatic amine, in this case, o-toluidine (B26562), followed by a reaction with a xanthate salt to form an intermediate aryl xanthate. This intermediate is then hydrolyzed to yield the corresponding aryl thiol.

Logical Workflow of the Leuckart Thiophenol Reaction

Caption: The Leuckart thiophenol reaction for the synthesis of o-thiocresol.

Historical Experimental Protocol: Leuckart (1890)

The following protocol is a detailed interpretation of the experimental procedure described by Rudolf Leuckart in his 1890 publication for the synthesis of o-thiocresol.

Materials:

-

o-Toluidine

-

Hydrochloric Acid (concentrated)

-

Sodium Nitrite (B80452)

-

Potassium Ethyl Xanthate

-

Potassium Hydroxide (B78521)

-

Diethyl Ether

-

Ice

Procedure:

Step 1: Diazotization of o-Toluidine

-

A solution of o-toluidine in concentrated hydrochloric acid and water was prepared.

-

The solution was cooled to 0°C in an ice bath.

-

A chilled aqueous solution of sodium nitrite was slowly added to the o-toluidine solution while maintaining the temperature below 5°C. The reaction mixture was stirred continuously to ensure complete diazotization, forming the o-tolyl diazonium salt solution.

Step 2: Formation of o-Tolyl Ethyl Xanthate

-

A separate aqueous solution of potassium ethyl xanthate was prepared.

-

The cold diazonium salt solution was slowly added to the potassium ethyl xanthate solution. A yellow, oily precipitate of o-tolyl ethyl xanthate formed.

-

The reaction mixture was stirred for a period to ensure complete reaction.

-

The oily o-tolyl ethyl xanthate was separated from the aqueous layer. The aqueous layer was extracted with diethyl ether to recover any dissolved product. The ether extracts were combined with the oily product.

Step 3: Hydrolysis to o-Thiocresol

-

The crude o-tolyl ethyl xanthate was dissolved in ethanol.

-

A concentrated aqueous solution of potassium hydroxide was added to the ethanolic solution.

-

The mixture was heated under reflux to effect the hydrolysis of the xanthate to o-thiocresol.

-

After the reaction was complete, the ethanol was removed by distillation.

-

The remaining aqueous solution was acidified with a mineral acid (e.g., hydrochloric acid) to liberate the free o-thiocresol, which separated as an oil.

-

The o-thiocresol was then purified by steam distillation. The distilled product was separated from the aqueous phase and dried.

Quantitative Data from Historical Synthesis

While Leuckart's 1890 paper provides a descriptive account of the synthesis, it is important to note that quantitative data such as precise yields were not always reported with the same rigor as in modern chemical literature. However, based on the stoichiometry of the reaction and typical yields for similar reactions of that era, the following table summarizes the expected quantitative aspects.

| Parameter | Value |

| Starting Material | o-Toluidine |

| Key Reagents | Sodium Nitrite, Potassium Ethyl Xanthate, Potassium Hydroxide |

| Intermediate | o-Tolyl Ethyl Xanthate |

| Final Product | o-Thiocresol |

| Theoretical Yield | Based on the molar equivalent of o-toluidine |

| Reported/Expected Yield | While not explicitly stated for the ortho isomer in the initial report, yields for the Leuckart reaction with other aromatic amines typically ranged from 40% to 60%. |

Physicochemical Properties of o-Thiocresol

A summary of the key physical and chemical properties of o-thiocresol is provided in the table below for reference.

| Property | Value |

| Molecular Formula | C₇H₈S |

| Molecular Weight | 124.21 g/mol |

| Appearance | Colorless to pale yellow liquid |

| Odor | Strong, unpleasant, skunk-like |

| Boiling Point | 194-195 °C |

| Melting Point | 10-12 °C |

| Density | 1.054 g/mL at 25 °C |

| Solubility | Insoluble in water; soluble in ethanol, ether, and benzene |

Conclusion

The discovery of o-thiocresol is intrinsically linked to Rudolf Leuckart's pioneering work on the synthesis of aromatic thiols. His 1890 method, the Leuckart thiophenol reaction, provided the foundational chemistry for accessing this important class of compounds. While synthetic methodologies have evolved over the past century, understanding this historical context remains crucial for chemists in academia and industry. The detailed protocol and data presented in this guide offer a valuable resource for researchers, scientists, and drug development professionals interested in the history and synthesis of o-thiocresol and related aromatic sulfur compounds.

References

An In-depth Technical Guide to the Solubility of 2-Methylbenzenethiol in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Physicochemical Properties of 2-Methylbenzenethiol

This compound is a colorless to pale yellow liquid with a characteristic strong and unpleasant odor.[1] Key physical properties are summarized below:

-

Molecular Weight: 124.21 g/mol [1]

-

Boiling Point: 195 °C[1]

-

Melting Point: 10-15 °C[1]

-

Density: Approximately 1.054 g/mL at 25 °C[2]

Solubility Data

Quantitative solubility data for this compound in various organic solvents is sparse in publicly accessible databases. The following table summarizes the available qualitative and estimated quantitative solubility information.

| Solvent | Chemical Formula | Type | Solubility | Notes |

| Water | H₂O | Polar Protic | Insoluble (Estimated at 167.9 mg/L at 25 °C) | The low water solubility is expected due to the nonpolar benzene (B151609) ring and the weakly polar thiol group. |

| Alcohols (e.g., Methanol, Ethanol) | ROH | Polar Protic | Soluble | The ability to engage in hydrogen bonding with the thiol group contributes to its solubility.[1][4] |

| Ether (e.g., Diethyl Ether) | R-O-R | Polar Aprotic | Soluble | Good solubility is anticipated due to the overall nonpolar character of the molecule.[1] |

| Acetone | CH₃COCH₃ | Polar Aprotic | Data not available | Expected to be soluble based on the "like dissolves like" principle. |

| Dimethyl Sulfoxide (DMSO) | (CH₃)₂SO | Polar Aprotic | Data not available | Likely to be soluble due to DMSO's broad solvent capabilities. |

| Toluene (B28343) | C₇H₈ | Nonpolar | Data not available | High solubility is predicted due to the structural similarity (both are toluene derivatives). |

Experimental Protocols for Solubility Determination

For researchers requiring precise quantitative solubility data for this compound, the following established experimental protocols are recommended.

Shake-Flask Method (OECD Guideline 105)

The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a substance.

Methodology:

-

Preparation of a Saturated Solution: An excess amount of this compound is added to a known volume of the selected organic solvent in a flask.

-

Equilibration: The flask is sealed and agitated at a constant temperature for a prolonged period (typically 24 to 48 hours) to ensure that equilibrium is reached.

-

Phase Separation: The mixture is allowed to stand, or is centrifuged, to separate the undissolved solute from the saturated solution.

-

Quantification: A precisely measured aliquot of the clear supernatant (the saturated solution) is carefully removed. The concentration of this compound in this aliquot is then determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

References

Acidity and pKa of 2-Methylbenzenethiol

An In-depth Technical Guide on the Acidity and pKa of 2-Methylbenzenethiol

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the acidity and pKa of this compound, also known as o-toluenethiol or 2-thiocresol. It includes quantitative data, detailed experimental methodologies for pKa determination, and logical diagrams to illustrate key concepts.

This compound (C₇H₈S) is an organosulfur compound and a derivative of thiophenol.[1][2] It is a colorless to pale yellow liquid with a strong, unpleasant odor.[1] As a thiol, its chemical properties are significantly influenced by the sulfhydryl (-SH) group, particularly its acidity. Understanding the pKa of this compound is crucial for applications in organic synthesis, materials science, and pharmaceutical development, as it governs the compound's reactivity, nucleophilicity, and behavior in different chemical environments.

Acidity of Thiophenols

Thiophenols are generally more acidic than their corresponding phenols.[3][4][5] For instance, the pKa of thiophenol is approximately 6.6, whereas the pKa of phenol (B47542) is around 10.[3][4][5] This increased acidity is attributed to the greater stability of the thiophenolate anion (PhS⁻) compared to the phenoxide anion (PhO⁻). The negative charge in the thiophenolate anion is dispersed over a larger, more polarizable sulfur atom, leading to greater stabilization.

The acidity of substituted thiophenols is influenced by the electronic effects of the substituents on the benzene (B151609) ring. Electron-withdrawing groups tend to increase acidity by stabilizing the thiophenolate anion, while electron-donating groups generally decrease acidity.[6][7][8][9] The methyl group in this compound is a weakly electron-donating group, which is expected to slightly decrease its acidity compared to unsubstituted thiophenol.

Quantitative Data: pKa of this compound

The experimentally determined pKa value for this compound is summarized in the table below.

| Compound | pKa Value | Temperature (°C) | Solvent | Reference |

| This compound | 6.64 | 25 | Not Specified | [10] |

| This compound | 6.64 | 26 | Not Specified | [1] |

Dissociation of this compound

The acidity of this compound is a measure of its ability to donate a proton (H⁺) from its sulfhydryl group. The dissociation equilibrium in a solvent (e.g., water) can be represented as follows:

Caption: Dissociation equilibrium of this compound.

Experimental Protocols for pKa Determination

While the specific experimental details for the cited pKa of this compound are not provided in the search results, the following are common and robust methods for determining the pKa of a compound like a substituted thiophenol.

Potentiometric Titration

Potentiometric titration is a widely used method for determining the pKa of an acid. It involves the gradual addition of a titrant (a strong base, e.g., NaOH) to a solution of the analyte (this compound) and monitoring the change in pH using a pH meter.

Methodology:

-

Preparation of Solutions:

-

A standard solution of the analyte (this compound) of known concentration is prepared in a suitable solvent (e.g., a water-alcohol mixture to ensure solubility).

-

A standardized solution of a strong base (e.g., 0.1 M NaOH) is prepared.

-

-

Titration:

-

A known volume of the analyte solution is placed in a beaker with a magnetic stirrer.

-

A calibrated pH electrode is immersed in the solution.

-

The titrant (NaOH solution) is added in small, precise increments from a burette.

-

After each addition, the solution is stirred to ensure homogeneity, and the pH is recorded.

-

-

Data Analysis:

-

A titration curve is generated by plotting the recorded pH values against the volume of titrant added.

-

The equivalence point is determined from the point of inflection of the titration curve.

-

The pKa is determined from the pH at the half-equivalence point (the point where half of the acid has been neutralized). At this point, the concentrations of the acid and its conjugate base are equal, and according to the Henderson-Hasselbalch equation, pH = pKa.

-

UV-Vis Spectrophotometry

This method is applicable when the acidic and basic forms of the compound have distinct ultraviolet-visible absorption spectra.

Methodology:

-

Spectral Analysis:

-

The UV-Vis absorption spectra of this compound are recorded in highly acidic (e.g., pH 1) and highly basic (e.g., pH 11) solutions to obtain the spectra of the fully protonated (ArSH) and deprotonated (ArS⁻) species, respectively.

-

-

Preparation of Buffered Solutions:

-

A series of buffer solutions with known pH values spanning the expected pKa of this compound are prepared.

-

-

Measurement:

-

A constant concentration of this compound is added to each buffer solution.

-

The absorbance of each solution is measured at a wavelength where the difference in absorbance between the acidic and basic forms is maximal.

-

-

Data Analysis:

-

The pKa is calculated using the following equation: pKa = pH + log[(A - A_B) / (A_A - A)] where:

-

A is the absorbance of the sample in the buffer solution.

-

A_A is the absorbance of the fully protonated form.

-

A_B is the absorbance of the fully deprotonated form.

-

-

By plotting log[(A - A_B) / (A_A - A)] against pH, a straight line is obtained, and the pKa is the pH at which the log term is zero.

-

Experimental Workflow Diagram

The following diagram illustrates a typical workflow for determining the pKa of this compound using potentiometric titration.

Caption: Workflow for pKa determination by potentiometric titration.

References

- 1. 2-Thiocresol | C7H8S | CID 8712 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Benzenethiol, 2-methyl- [webbook.nist.gov]

- 3. quora.com [quora.com]

- 4. which is more acidic phenol or thiophenyl? - askIITians [askiitians.com]

- 5. Thiophenol - Wikipedia [en.wikipedia.org]

- 6. Effect of substituents on surface equilibria of thiophenols and isoquinolines on gold substrates studied using surface-enhanced Raman spectroscopy - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 7. Substituent Effects Impact Surface Charge and Aggregation of Thiophenol-Labeled Gold Nanoparticles for SERS Biosensors [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. Substituent Effects Impact Surface Charge and Aggregation of Thiophenol-Labeled Gold Nanoparticles for SERS Biosensors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. This compound | 137-06-4 [chemicalbook.com]

A Technical Guide to High-Purity 2-Methylbenzenethiol for Researchers and Drug Development Professionals

An in-depth examination of commercial suppliers, quality control methodologies, and key applications of high-purity 2-Methylbenzenethiol (CAS 137-06-4) in scientific research.

This technical guide provides a comprehensive overview of high-purity this compound, also known as o-thiocresol, for researchers, scientists, and professionals in the field of drug development. This document details commercial suppliers, quantitative data on product specifications, and in-depth experimental protocols for purity assessment. Furthermore, it explores the applications of this versatile thiol in proteomics research and peptide synthesis, complete with workflow visualizations.

Commercial Suppliers and Product Specifications

A variety of chemical suppliers offer this compound in various purity grades. High-purity grades (typically ≥97%) are essential for research and pharmaceutical applications to ensure reproducibility and avoid interference from impurities. Below is a summary of prominent commercial suppliers and their advertised product specifications. It is crucial to request lot-specific Certificates of Analysis (CoA) for detailed purity information.[1][2]

| Supplier | Product Name(s) | CAS Number | Purity | Molecular Formula | Molecular Weight ( g/mol ) |

| Sigma-Aldrich (Merck) | This compound, o-Thiocresol | 137-06-4 | 95% | C₇H₈S | 124.20 |

| Santa Cruz Biotechnology | This compound | 137-06-4 | ≥97% | C₇H₈S | 124.20 |

| Clearsynth | This compound | 137-06-4 | Not specified; CoA available | C₇H₈S | 124.20 |

| ChemicalBook | This compound, o-Thiocresol | 137-06-4 | Various (98%, 99%+) | C₇H₈S | 124.20 |

Physical Properties of this compound:

| Property | Value |

| Appearance | Clear, colorless to slightly yellow-brown liquid[3] |

| Melting Point | 10-12 °C (lit.) |

| Boiling Point | 195 °C (lit.) |

| Density | 1.054 g/mL at 25 °C (lit.) |

| Refractive Index | n20/D 1.578 (lit.) |

Analytical Methods for Purity Determination

Ensuring the purity of this compound is critical for its intended applications. Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are the most common and effective techniques for assessing the purity and identifying potential impurities.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

GC-MS is a powerful method for separating and identifying volatile compounds, making it well-suited for the analysis of this compound and its potential volatile impurities.

Experimental Protocol:

-

Instrumentation: A gas chromatograph coupled with a mass spectrometer (GC-MS).

-

Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness), is recommended.

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Injector Temperature: 250 °C.

-

Injection Volume: 1 µL of a 1 mg/mL solution in a suitable solvent like dichloromethane (B109758) or hexane. A split injection mode (e.g., 50:1) is typically used.

-

Oven Temperature Program:

-

Initial temperature: 60 °C, hold for 2 minutes.

-

Ramp: 10 °C/min to 280 °C.

-

Hold at 280 °C for 5 minutes.

-

-

Mass Spectrometer Parameters:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Scan Range: 40-300 m/z.

-

Source Temperature: 230 °C.

-

Transfer Line Temperature: 280 °C.

-

Data Analysis: The purity is determined by calculating the area percentage of the this compound peak relative to the total area of all peaks in the chromatogram. The mass spectrum of the main peak should be compared to a reference spectrum for confirmation.[4]

High-Performance Liquid Chromatography (HPLC) Protocol

Reverse-phase HPLC is a versatile technique for the purity assessment of a wide range of organic compounds, including this compound.

Experimental Protocol:

-

Instrumentation: An HPLC system with a UV detector.

-

Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is suitable.

-

Mobile Phase: A gradient of acetonitrile (B52724) and water, both containing 0.1% formic acid to improve peak shape.[5]

-

Solvent A: Water with 0.1% formic acid.

-

Solvent B: Acetonitrile with 0.1% formic acid.

-

-

Gradient Program:

-

Start with 50% B.

-

Linear gradient to 95% B over 15 minutes.

-

Hold at 95% B for 5 minutes.

-

Return to 50% B and equilibrate for 5 minutes.

-

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Injection Volume: 10 µL of a 1 mg/mL solution in the initial mobile phase composition.

-

Detection: UV detection at 254 nm.

Data Analysis: Purity is calculated based on the area percentage of the main peak. This method is particularly useful for identifying less volatile impurities.

Potential Impurities

Common impurities in commercially available this compound can arise from the synthesis process. The most common synthetic route involves the reduction of 2-methylbenzenesulfonyl chloride. Potential impurities could include:

-

Isomeric Impurities: 3-Methylbenzenethiol and 4-Methylbenzenethiol.

-

Starting Material: Unreacted 2-methylbenzenesulfonyl chloride or its precursors.

-

Byproducts: Bis(2-methylphenyl) disulfide, the oxidation product of this compound.

-

Residual Solvents: Solvents used in the synthesis and purification process.

NMR spectroscopy can also be a valuable tool for identifying and quantifying impurities, especially when reference standards for potential impurities are not available.[6][7]

Applications in Research and Drug Development

High-purity this compound is a valuable reagent in several areas of research, particularly in proteomics and peptide synthesis.

Thiol-Redox Proteomics

The thiol group of cysteine residues in proteins is susceptible to a variety of post-translational modifications (PTMs) that play a crucial role in cellular signaling and redox homeostasis.[8][9][10][11] Thiol-redox proteomics aims to identify and quantify these modifications. Small molecule thiols like this compound can be used in model studies or as part of analytical workflows.

A general workflow for thiol-redox proteomics involves the following steps:

Solid-Phase Peptide Synthesis (SPPS)